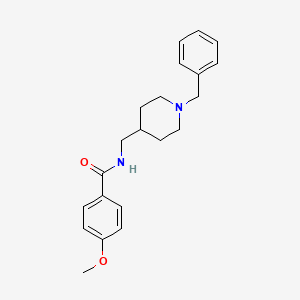

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide, also known as BMB, is a small molecule drug that has gained attention in the scientific community for its potential therapeutic applications. BMB is a benzamide derivative that has been shown to have various biological effects, including anti-inflammatory, analgesic, and anti-tumor properties. In

Scientific Research Applications

Synthesis of New Analgesics

The compound is used as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics. The aim is to develop compounds with reduced side effects but which remain potent analgesics .

Treatment of Neuropathic Pain

The compound is part of a long-standing research interest in the synthesis and bioactivity of novel compounds for the treatment of neuropathic pain .

Crystallographic Studies

The compound is used in crystallographic studies. It crystallizes with four crystallographically unique molecules in the asymmetric unit .

Antagonizing Muscarinic Receptors

The compound is used in the development of small molecule compounds that antagonize muscarinic receptors, including specifically antagonizing muscarinic receptor 4 (M4) .

Treatment of Neurological Diseases

The compound is used in the treatment of neurological diseases/disorders such as Alzheimer’s Disease, Lewy Body Dementia, cognitive deficits associated with schizophrenia, Parkinson’s Disease, drug-induced Parkinsonism, dyskinesias, dystonia, chorea, levodopa-induced dyskinesia, cerebral palsy, progressive supranuclear palsy, and Huntington’s disease .

Development of New Derivatives

The compound is used in the development of new derivatives where the pyrazine has been replaced by e.g. pyridazine, pyrimidine, pyridine or phenyl .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with acetylcholinesterase , a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

If it acts similarly to related compounds, it may inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine at the synapse, enhancing cholinergic transmission .

Biochemical Pathways

If it acts like related compounds, it may influence the cholinergic system, which plays a crucial role in memory and cognition .

Result of Action

If it acts similarly to related compounds, it may enhance cholinergic transmission, potentially improving memory and cognition .

properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-25-20-9-7-19(8-10-20)21(24)22-15-17-11-13-23(14-12-17)16-18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMKWIZYVFHJRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dihydrofuro[3,4-b]quinolin-9-amine](/img/structure/B2619297.png)

![3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2619298.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2619302.png)

![7,7-Dimethyl-[1,4]oxazepane](/img/structure/B2619304.png)

![N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2619307.png)

![N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2619317.png)